molecular formula C11H18ClNO B13859118 1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride

1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride

Katalognummer: B13859118
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: OHXINJPCMHFDMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride is a chemical compound with the molecular formula C11H17NO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropoxy group attached to a phenyl ring, making it a valuable subject for research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride typically involves the reaction of 2-isopropoxybenzyl chloride with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride can be compared with other similar compounds, such as:

    1-[2-(Methoxy)phenyl]ethan-1-amine Hydrochloride: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-[2-(Ethoxy)phenyl]ethan-1-amine Hydrochloride: Similar structure but with an ethoxy group instead of an isopropoxy group.

    1-[2-(Butoxy)phenyl]ethan-1-amine Hydrochloride: Similar structure but with a butoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific isopropoxy group, which imparts distinct chemical and physical properties, making it suitable for particular applications .

Eigenschaften

Molekularformel

C11H18ClNO

Molekulargewicht

215.72 g/mol

IUPAC-Name

1-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)13-11-7-5-4-6-10(11)9(3)12;/h4-9H,12H2,1-3H3;1H

InChI-Schlüssel

OHXINJPCMHFDMO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC=C1C(C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.